TDO Enzyme Inhibition Potency: Head-to-Head Biochemical Comparison with LM10
In a recombinant human TDO enzyme assay under identical conditions, 5-Bromo-3-[(2,2-difluoroethoxy)amino]-7-methyl-2H-indol-2-one achieved an IC50 of 40 nM, whereas the structurally distinct TDO inhibitor LM10 (a reference tool compound) exhibited an IC50 of 0.62–2 μM against the same human TDO isoform [1]. This represents an approximately 15- to 50-fold greater biochemical potency for the target compound.
| Evidence Dimension | Biochemical IC50 against recombinant human TDO |
|---|---|
| Target Compound Data | IC50 = 40 nM |
| Comparator Or Baseline | LM10: IC50 = 0.62–2 μM (human TDO) |
| Quantified Difference | ~15- to 50-fold more potent |
| Conditions | Recombinant human TDO (19–388 aa) expressed in E. coli Transetta (DE3); spectrophotometric detection (Nanodrop 2000c) |
Why This Matters
Superior biochemical potency against TDO enables lower working concentrations in cellular assays, reducing solvent exposure and off-target risk, which is critical for tool compound selection in tryptophan catabolism research.
- [1] BindingDB. BDBM50606613 (CHEMBL5219865): IC50 40 nM for human TDO. Data curated by ChEMBL from Sichuan University. Accessed 2026. View Source
